Sulfurofluoridic acid--1,3-diphenylprop-2-yn-1-one (1/1)
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Overview
Description
Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one (1/1) is a chemical compound with the molecular formula C15H11FO4S It is known for its unique structure, which includes a sulfurofluoridic acid moiety and a 1,3-diphenylprop-2-yn-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one typically involves the reaction of 1,3-diphenylprop-2-yn-1-one with sulfurofluoridic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares a similar backbone but lacks the sulfurofluoridic acid moiety.
Sulfurofluoridic acid derivatives: Compounds with similar functional groups but different backbones.
Uniqueness: Sulfurofluoridic acid–1,3-diphenylprop-2-yn-1-one is unique due to the presence of both the sulfurofluoridic acid moiety and the 1,3-diphenylprop-2-yn-1-one backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827319-28-8 |
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Molecular Formula |
C15H11FO4S |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1,3-diphenylprop-2-yn-1-one;sulfurofluoridic acid |
InChI |
InChI=1S/C15H10O.FHO3S/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13;1-5(2,3)4/h1-10H;(H,2,3,4) |
InChI Key |
JDLHAXRAJSZTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2.OS(=O)(=O)F |
Origin of Product |
United States |
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